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Compound of Interest

Compound Name: 3-(Propionyloxy)benzoic acid

Cat. No.: B1611900 Get Quote

An In-depth Technical Guide to 3-(Propionyloxy)benzoic Acid

Introduction
3-(Propionyloxy)benzoic acid, also known as 3-propanoyloxybenzoic acid, is a derivative of

benzoic acid characterized by a propionyloxy group at the meta-position of the benzene ring.[1]

[2][3] This bifunctional molecule, containing both a carboxylic acid and an ester group, holds

interest for researchers in medicinal chemistry and drug development. Its structure suggests

potential as a prodrug, where the ester linkage could be enzymatically or chemically cleaved in

vivo to release an active parent molecule. Preliminary research indicates that 3-
(propionyloxy)benzoic acid may have significant effects on platelet aggregation and blood

clotting, suggesting its potential as an antithrombotic agent. This guide provides a

comprehensive overview of its core physical and chemical properties, analytical methodologies,

and safety information, tailored for scientific professionals.

Chemical Identity and Structure
IUPAC Name: 3-Propanoyloxybenzoic acid[3]

Synonyms: 3-(Propionyloxy)benzoic acid, Benzoic acid, m-hydroxy-, propionate[1]

CAS Number: 51988-36-4[1][2][3][4]

Molecular Formula: C₁₀H₁₀O₄[1][3]
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SMILES: CCC(=O)OC1=CC=CC(=C1)C(=O)O[1][3]

The molecule's structure consists of a central benzene ring substituted with a carboxylic acid

group and a propionyloxy ester group at positions 1 and 3, respectively.

Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in

research and development, influencing factors such as solubility, stability, and bioavailability.

Property Value Source(s)

Molecular Weight 194.18 g/mol [1][3]

Appearance White to off-white solid [2]

Boiling Point 347.9 °C [4]

Flash Point 139.2 °C [4]

Purity ≥90-96% (typical) [1][4]

Storage Temperature
Room temperature or 2°C -

8°C, sealed in dry conditions
[2][4]

Topological Polar Surface Area

(TPSA)
63.6 Å² [1][3]

XLogP3 2.3 [3]

Hydrogen Bond Donor Count 1 [1][3]

Hydrogen Bond Acceptor

Count
4 [3]

Rotatable Bond Count 3-4 [1][3]

Chemical Reactivity and Stability
The reactivity of 3-(propionyloxy)benzoic acid is primarily dictated by its two functional

groups: the carboxylic acid and the ester.
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Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under basic or

acidic conditions, or enzymatically via esterases. This reaction cleaves the ester bond to

yield 3-hydroxybenzoic acid and propionic acid. This hydrolytic susceptibility is a key feature

for its potential application as a prodrug, allowing for controlled release of a parent

compound. The chemical stability is generally considered stable under recommended

storage conditions, which involve keeping it in a dry, sealed container.[5]

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as

salt formation with bases, and esterification with alcohols.

Below is a diagram illustrating the hydrolysis pathway.

Reactants Products

3-(Propionyloxy)benzoic Acid
C₁₀H₁₀O₄

3-Hydroxybenzoic Acid Hydrolysis 

Propionic Acid
H₂O

Click to download full resolution via product page

Caption: Hydrolysis of 3-(Propionyloxy)benzoic acid.

Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the structural features of 3-
(propionyloxy)benzoic acid suggest the following characteristic spectroscopic data:

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic

protons (typically in the 7.0-8.0 ppm region), a quartet for the methylene (-CH₂-) group of the

propionyl chain (around 2.6 ppm), and a triplet for the methyl (-CH₃) group (around 1.2 ppm).
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A broad singlet for the carboxylic acid proton would also be present, likely downfield (>10

ppm).

¹³C NMR: The carbon NMR would display signals for two carbonyl carbons (one for the ester

and one for the carboxylic acid, typically in the 165-180 ppm range), aromatic carbons (110-

160 ppm), and the aliphatic carbons of the propionyl group (in the 10-40 ppm range).

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from

the carboxylic acid (around 2500-3300 cm⁻¹), C=O stretching from both the carboxylic acid

and the ester (around 1700-1760 cm⁻¹), and C-O stretching bands.

Mass Spectrometry: The exact mass of the molecule is 194.05790880 Da.[3] The mass

spectrum would show a molecular ion peak corresponding to this mass, along with

fragmentation patterns characteristic of the loss of the propionyl group or other fragments.

Analytical Protocol: Purity Assessment by HPLC
To ensure the quality and integrity of 3-(propionyloxy)benzoic acid for research purposes, a

robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a

standard technique for assessing the purity of such compounds.

Objective: To develop a reliable reverse-phase HPLC method for determining the purity of 3-
(propionyloxy)benzoic acid.

Rationale: The compound's aromatic nature makes it an excellent chromophore for UV

detection, and its moderate polarity is well-suited for separation on a C18 stationary phase.

Methodology
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Parameter Specification

Instrumentation

HPLC system with a quaternary pump,

autosampler, column oven, and UV-Vis or

Photodiode Array (PDA) detector.

Column
C18, 4.6 x 150 mm, 5 µm particle size (or

equivalent)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient

0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18

min: 90% B; 18-19 min: 90% to 10% B; 19-25

min: 10% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 254 nm

Injection Volume 10 µL

Procedure

Standard Preparation: Accurately weigh approximately 10 mg of 3-(propionyloxy)benzoic
acid reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock

solution.

Sample Preparation: Prepare the sample to be tested at the same concentration as the

standard using acetonitrile as the diluent.

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions

(90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

Analysis: Inject the standard and sample solutions.

Data Processing: Integrate the peak areas in the resulting chromatograms. Purity is

calculated as the percentage of the main peak area relative to the total area of all peaks.
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Trustworthiness and Self-Validation: To ensure the reliability of this protocol, system suitability

tests must be performed. This includes multiple injections of the standard to verify the

reproducibility of retention time, peak area, and peak asymmetry (tailing factor). These checks

confirm that the chromatographic system is performing correctly before analyzing any samples.
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Caption: HPLC Purity Analysis Workflow.
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Safety Information
Based on available safety data, 3-(propionyloxy)benzoic acid should be handled with

appropriate care in a laboratory setting.

GHS Pictogram: GHS07 (Exclamation Mark)[1]

Signal Word: Warning[1][2]

Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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